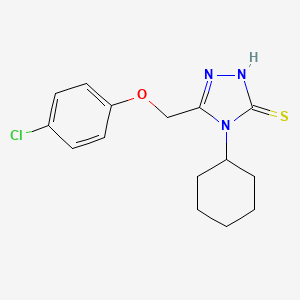

5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Description

5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a cyclohexyl group and at the 5-position with a 4-chlorophenoxymethyl moiety.

Properties

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENBNVWUXGWPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972896 | |

| Record name | 5-[(4-Chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5741-13-9 | |

| Record name | 5-[(4-Chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Preparation of 4-cyclohexyl-4H-1,2,4-triazole-3-thiol: This can be achieved through the cyclization of hydrazine with cyclohexanone and thiourea.

Chlorination: The resulting triazole-thiol is then chlorinated using 4-chlorophenol in the presence of a suitable catalyst, such as thionyl chloride, to introduce the chlorophenoxymethyl group.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems for the addition of reagents and precise temperature control can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to remove the chlorine atom from the chlorophenoxymethyl group.

Substitution: The chlorophenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Disulfides: Resulting from the oxidation of the thiol group.

Sulfonic Acids: Formed through further oxidation of the disulfide.

Amine Derivatives: Resulting from substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The chlorophenoxymethyl group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of triazole-thiol derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Cyclohexyl vs. This could influence pharmacokinetics in biological systems .

- Phenoxymethyl vs. Direct Aryl Substitution: The 4-chlorophenoxymethyl group introduces an ether linkage, which may alter electronic effects (e.g., resonance stabilization) compared to direct aryl attachment (e.g., Yucasin’s 4-chlorophenyl). This could modulate interactions with enzymes like α-glucosidase or auxin biosynthesis proteins .

Biological Activity

5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H18ClN3OS

- Molecular Weight : 327.84 g/mol

- CAS Number : 328556-86-1

Antimicrobial Activity

1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various bacterial strains:

- Mechanism of Action : The triazole ring system is believed to interfere with the biosynthesis of ergosterol in fungal cells, leading to cell membrane disruption. For bacteria, similar mechanisms involving inhibition of nucleic acid synthesis have been proposed.

Table 1: Antimicrobial Activity of 5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 0.25 μg/mL |

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this triazole compound. Research indicates that it may inhibit the proliferation of cancer cells:

- Cell Lines Tested :

- HCT-116 (colon carcinoma)

- MCF-7 (breast cancer)

Table 2: Anticancer Activity of 5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 | 6.2 |

| MCF-7 | 27.3 |

Anti-inflammatory and Analgesic Properties

The compound has also shown promise in alleviating inflammation and pain:

- Mechanism : It is hypothesized that the thiol group contributes to its ability to scavenge free radicals and modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

- Substituents Influence : The presence of the chlorophenoxy group enhances antimicrobial activity while modifications on the cyclohexyl moiety can influence cytotoxicity against cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated various triazole derivatives against resistant strains of bacteria and fungi. The results indicated that compounds with a chlorophenoxy group exhibited superior activity compared to other substituents.

Study 2: Anticancer Potential

Research conducted by Barbuceanu et al. demonstrated that mercapto-substituted triazoles had significant cytotoxic effects on breast and colon cancer cell lines. The study highlighted that the compound's structural features contributed to its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.